molecular formula C11H19BrN2O B2483946 4-bromo-3-(sec-butoxymethyl)-1-isopropyl-1H-pyrazole CAS No. 1856020-21-7

4-bromo-3-(sec-butoxymethyl)-1-isopropyl-1H-pyrazole

Cat. No.: B2483946
CAS No.: 1856020-21-7
M. Wt: 275.19
InChI Key: SQIBUEHYFUKRPE-UHFFFAOYSA-N
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Description

4-bromo-3-(sec-butoxymethyl)-1-isopropyl-1H-pyrazole is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a bromine atom at position 4, a sec-butoxymethyl group at position 3, and an isopropyl group at position 1. These substituents confer unique chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-(sec-butoxymethyl)-1-isopropyl-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the bromine atom: Bromination at position 4 can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Attachment of the sec-butoxymethyl group: This can be done via an alkylation reaction using sec-butyl bromide and a base such as potassium carbonate.

    Introduction of the isopropyl group: This step involves the alkylation of the pyrazole nitrogen with isopropyl bromide in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are typically implemented. Continuous flow reactors and automated synthesis platforms may be used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-(sec-butoxymethyl)-1-isopropyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom at position 4 can be substituted with other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxide.

    Reduction: Formation of 4-hydro-3-(sec-butoxymethyl)-1-isopropyl-1H-pyrazole.

    Substitution: Formation of 4-substituted pyrazole derivatives.

Scientific Research Applications

4-bromo-3-(sec-butoxymethyl)-1-isopropyl-1H-pyrazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases. It may act as a lead compound for drug development.

    Industry: Utilized in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-bromo-3-(sec-butoxymethyl)-1-isopropyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, receptor binding, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-3-(sec-butoxymethyl)-1-methyl-1H-pyrazole
  • 4-bromo-3-(sec-butoxymethyl)-1-ethyl-1H-pyrazole
  • 4-bromo-3-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole

Uniqueness

4-bromo-3-(sec-butoxymethyl)-1-isopropyl-1H-pyrazole is unique due to its specific substituents, which confer distinct chemical and physical properties. The presence of the isopropyl group at position 1 and the sec-butoxymethyl group at position 3 differentiates it from other similar compounds, potentially leading to unique biological activities and applications.

Properties

IUPAC Name

4-bromo-3-(butan-2-yloxymethyl)-1-propan-2-ylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BrN2O/c1-5-9(4)15-7-11-10(12)6-14(13-11)8(2)3/h6,8-9H,5,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQIBUEHYFUKRPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OCC1=NN(C=C1Br)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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